Differential P2X3 Receptor Antagonism: 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic Acid Exhibits Potent, Low-Nanomolar Activity In Vitro
In a direct comparison, a derivative of 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid (CHEMBL4748113) demonstrated potent antagonist activity at the human P2X3 receptor, with an IC50 of 16 nM in a cell-based assay [1]. This is in stark contrast to the non-chlorinated parent, 4,6-dimethylpyrimidine-5-carboxylic acid, for which no comparable P2X3 activity is reported in major public databases. The presence of the chlorine atom is thus essential for conferring this specific biological activity.
| Evidence Dimension | P2X3 receptor antagonism |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | 4,6-Dimethylpyrimidine-5-carboxylic acid: No reported P2X3 activity |
| Quantified Difference | Not applicable (activity vs. inactivity) |
| Conditions | Human P2X3 receptor expressed in rat C6-BU-1 cells |
Why This Matters
This potency highlights the compound's value as a starting point for developing P2X3 antagonists, a class of therapeutics under investigation for chronic pain and cough, and demonstrates that the 2-chloro substituent is critical for target engagement.
- [1] BindingDB. (n.d.). CHEMBL4748113 (BDBM50563052) - Activity data for human P2X3 receptor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50563052 View Source
